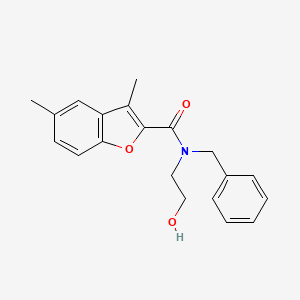
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as BHDMBF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a benzofuran derivative, which is a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. BHDMBF has been shown to possess several pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in antioxidant defense and cellular detoxification. N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several biochemical and physiological effects. It can reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can also modulate the levels of various neurotransmitters, such as dopamine and serotonin, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in lab experiments is its high potency and selectivity. It can inhibit the growth of cancer cells at low concentrations and has minimal toxicity to normal cells. However, one of the limitations of using N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of research is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has shown promising results in animal models of these diseases, and further studies are needed to determine its potential therapeutic value.
In addition, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a promising chemical compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. Its high potency and selectivity make it an attractive candidate for further research and development. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Synthesemethoden
The synthesis of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,5-dimethylsalicylic acid with benzyl chloride to form 3,5-dimethylbenzyl salicylate, which is then reacted with ethylene oxide to form N-benzyl-N-(2-hydroxyethyl)-3,5-dimethylbenzofuran-2-carboxamide. This reaction is catalyzed by potassium carbonate in dimethylformamide. The final product, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, is obtained by the hydrolysis of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethylbenzofuran-2-carboxamide using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Several studies have shown that N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It does so by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has also been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce inflammation in animal models of inflammatory diseases.
In addition, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects. It can protect neurons from oxidative stress and reduce the damage caused by ischemia/reperfusion injury in animal models of stroke.
Eigenschaften
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-8-9-18-17(12-14)15(2)19(24-18)20(23)21(10-11-22)13-16-6-4-3-5-7-16/h3-9,12,22H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKDDWENLYQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

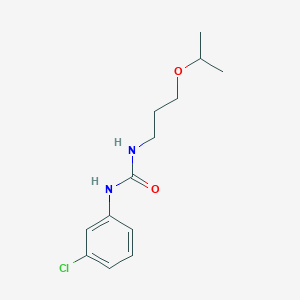
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
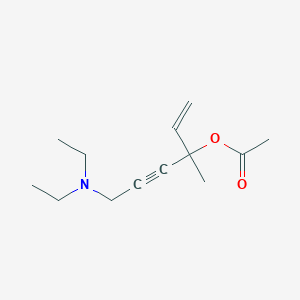
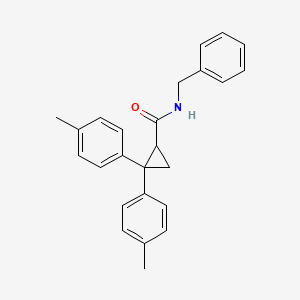
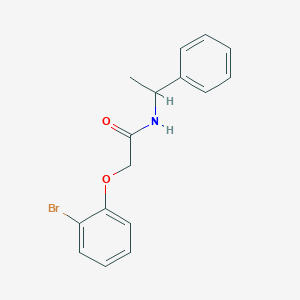
![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)

![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
